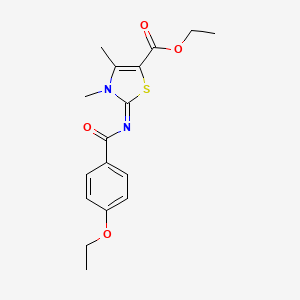

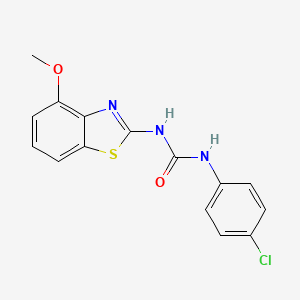

![molecular formula C18H18N2S B2520674 2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 380327-61-7](/img/structure/B2520674.png)

2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile" appears to be a derivative of thiazole-based acetonitrile compounds, which are of interest due to their potential biological activities and applications in chemical synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related thiazole and acetonitrile derivatives.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, and their analysis often requires advanced techniques such as X-ray diffraction. For example, the unexpected product of the thioureidomethylation of 2-(4-methylbenzoyl)cyclohexanone was structurally characterized using this method . Molecular modeling can also provide valuable information about the molecular parameters of synthesized compounds, including electronegativity, net dipole moment, total energy, electronic energy, binding energy, electrophilicity index, and HOMO and LUMO energy levels .

Chemical Reactions Analysis

Thiazole and acetonitrile derivatives can undergo a variety of chemical reactions. The regioselective Cope rearrangement of a cycloadduct of 2-phenyl-2-(1,2-diphenyl-3-cyclopropenylidene)acetonitrile can lead to pentale derivatives . Additionally, ring transformation reactions of certain pyrane-carbonitriles can yield benzopyrimedo[2,1-b][1,3]thiazol derivatives . These reactions demonstrate the potential for creating diverse structures from acetonitrile and thiazole precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetonitrile derivatives can be influenced by their molecular structure. For example, the glycosidase inhibitory activities of benzopyrimedo[2,1-b][1,3]thiazol derivatives were tested, revealing significant activity against enzymes responsible for hyperglycemia in type II diabetes . This suggests that the structural features of these compounds are critical for their biological function. The molecular modeling of synthesized compounds can also shed light on their reactivity and stability .

科学的研究の応用

Polymorphic Crystallization Behavior

One study investigated the polymorphic crystallization behavior of a closely related compound, highlighting how the choice of solvent can influence the crystallization of different polymorphs. This research is pivotal for understanding the material's physical properties and could have implications for its applications in material science and engineering (Kitamura & Horimoto, 2013).

Synthesis of 1H-1,2,3-Triazole Derivatives

Another study focused on the synthesis of 1H-1,2,3-triazole derivatives by cyclizing aryl azides with 2-benzothiazolylacetonone and related acetonitriles. This work contributes to the field of heterocyclic chemistry by providing new methods for constructing complex molecules with potential applications in medicinal chemistry and material science (Pokhodylo, Matiychuk, & Obushak, 2009).

Novel Synthesis Approaches

Research on novel synthesis methods for creating compounds with the thiazol-2-yl moiety showcases the development of efficient strategies for synthesizing complex molecules. These methods are critical for advancing synthetic chemistry and could lead to new materials with unique properties (Dzhavakhishvili et al., 2008).

Antimicrobial Activity

A study on the synthesis of novel oxazin analogs and their antimicrobial activity provides insights into the potential of these compounds for use in combating microbial resistance. This research is particularly relevant for the development of new antimicrobial agents (Singh et al., 2021).

Reactivity Studies

Investigations into the reactivity of thiazole-2-yl and thiadiazol-2-yl acetonitriles toward electrophilic reagents offer valuable information on the chemical behavior of these compounds. Understanding their reactivity is essential for designing new synthetic routes and for the application of these molecules in various chemical transformations (Elnagdi et al., 2002).

作用機序

Target of Action

Compounds with thiazole moieties have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with specific enzyme pathways, which are widely used in drug development research for cancer, alzheimer’s disease, and cardiovascular system diseases .

Pharmacokinetics

The compound’s molecular weight, as reported, is 2964 , which could influence its bioavailability and pharmacokinetic properties.

特性

IUPAC Name |

2-cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-13-7-9-15(10-8-13)17-12-21-18(20-17)16(11-19)14-5-3-2-4-6-14/h7-10,12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMXZNWJDAANME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

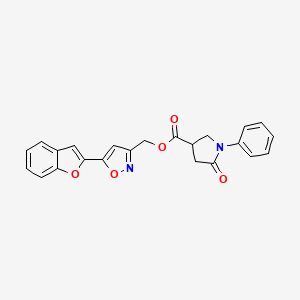

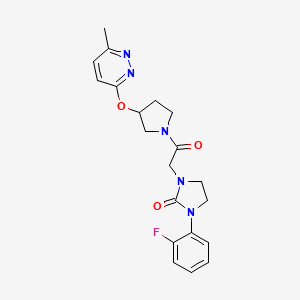

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

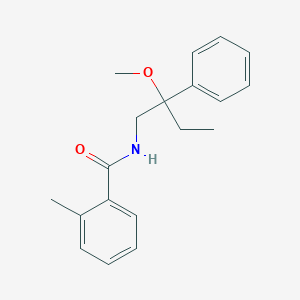

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

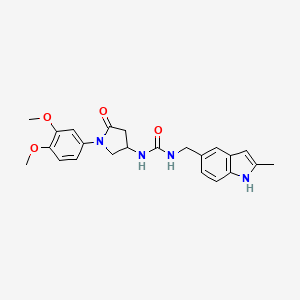

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)

![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)